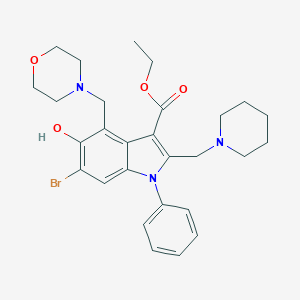
ETHYL 6-BROMO-5-HYDROXY-4-(MORPHOLINOMETHYL)-1-PHENYL-2-(PIPERIDINOMETHYL)-1H-INDOLE-3-CARBOXYLATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 6-bromo-5-hydroxy-4-(4-morpholinylmethyl)-1-phenyl-2-(1-piperidinylmethyl)-1H-indole-3-carboxylate is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, with its unique structural features, holds potential for various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 6-BROMO-5-HYDROXY-4-(MORPHOLINOMETHYL)-1-PHENYL-2-(PIPERIDINOMETHYL)-1H-INDOLE-3-CARBOXYLATE typically involves multi-step organic reactions. The process may start with the preparation of the indole core, followed by the introduction of various substituents through reactions such as bromination, hydroxylation, and alkylation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would require scaling up the laboratory synthesis methods. This involves optimizing reaction conditions for large-scale reactions, ensuring safety and environmental compliance, and implementing purification techniques such as crystallization or chromatography to obtain the final product.
化学反应分析
Types of Reactions
Ethyl 6-bromo-5-hydroxy-4-(4-morpholinylmethyl)-1-phenyl-2-(1-piperidinylmethyl)-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while reduction may produce a de-brominated indole compound.
科学研究应用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological targets, such as enzymes or receptors.
Medicine: Investigating its potential as a therapeutic agent for treating diseases.
Industry: Utilizing its unique properties in the development of new materials or chemical processes.
作用机制
The mechanism of action of ETHYL 6-BROMO-5-HYDROXY-4-(MORPHOLINOMETHYL)-1-PHENYL-2-(PIPERIDINOMETHYL)-1H-INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions would require detailed experimental studies to elucidate.
相似化合物的比较
Similar Compounds
Ethyl 6-bromo-5-hydroxy-1-phenyl-1H-indole-3-carboxylate: Lacks the morpholinylmethyl and piperidinylmethyl groups.
Ethyl 5-hydroxy-1-phenyl-2-(1-piperidinylmethyl)-1H-indole-3-carboxylate: Lacks the bromine atom and morpholinylmethyl group.
Ethyl 6-bromo-5-hydroxy-4-(4-morpholinylmethyl)-1-phenyl-1H-indole-3-carboxylate: Lacks the piperidinylmethyl group.
Uniqueness
Ethyl 6-bromo-5-hydroxy-4-(4-morpholinylmethyl)-1-phenyl-2-(1-piperidinylmethyl)-1H-indole-3-carboxylate is unique due to the presence of both morpholinylmethyl and piperidinylmethyl groups, which may confer distinct biological activities and chemical properties compared to its analogs.
属性
分子式 |
C28H34BrN3O4 |
|---|---|
分子量 |
556.5g/mol |
IUPAC 名称 |
ethyl 6-bromo-5-hydroxy-4-(morpholin-4-ylmethyl)-1-phenyl-2-(piperidin-1-ylmethyl)indole-3-carboxylate |
InChI |
InChI=1S/C28H34BrN3O4/c1-2-36-28(34)26-24(19-30-11-7-4-8-12-30)32(20-9-5-3-6-10-20)23-17-22(29)27(33)21(25(23)26)18-31-13-15-35-16-14-31/h3,5-6,9-10,17,33H,2,4,7-8,11-16,18-19H2,1H3 |
InChI 键 |
HEUKVKZGBUVIBD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C(=C21)CN3CCOCC3)O)Br)C4=CC=CC=C4)CN5CCCCC5 |
规范 SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C(=C21)C[NH+]3CCOCC3)[O-])Br)C4=CC=CC=C4)CN5CCCCC5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![10-{2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoyl}-10H-phenothiazine](/img/structure/B389297.png)
![ETHYL (2Z)-2-[(2-CHLOROPHENYL)METHYLIDENE]-5-(3-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B389299.png)
![2-{[5-(2-fluorophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B389301.png)
![2-{5-chloro-2-[(2-chlorobenzyl)oxy]benzylidene}-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B389302.png)
![2-{3-[(3,4-dichlorobenzyl)oxy]benzylidene}-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B389303.png)
![ETHYL (2Z)-2-[(2-BROMO-5-METHOXYPHENYL)METHYLIDENE]-5-(3-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B389305.png)
![Ethyl 2-[(3-bromobenzoyl)amino]-5-ethylthiophene-3-carboxylate](/img/structure/B389307.png)
![Ethyl2-(2-((1H-benzo[d]imidazol-2-yl)thio)acetamido)-5-phenylthiophene-3-carboxylate](/img/structure/B389308.png)
![ETHYL (2Z)-2-{[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYLIDENE}-5-(3-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B389311.png)
![ETHYL 2-[2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-5-PHENYLTHIOPHENE-3-CARBOXYLATE](/img/structure/B389312.png)

![11-[4-(diethylamino)phenyl]-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B389318.png)
![ethyl 2-{[(2-pyrimidinylsulfanyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B389319.png)
![4-[(4-methyl-2,9-dioxo-2H-furo[2,3-h]chromen-8(9H)-ylidene)methyl]phenyl acetate](/img/structure/B389320.png)
